molecular formula C5H10ClN B1630652 1-Amino-3-cyclopentene hydrochloride CAS No. 91469-55-5

1-Amino-3-cyclopentene hydrochloride

Cat. No.: B1630652
CAS No.: 91469-55-5
M. Wt: 119.59 g/mol
InChI Key: UUABBBRHNAYHLO-UHFFFAOYSA-N
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Description

1-Amino-3-cyclopentene hydrochloride is a chemical compound with the molecular formula C5H10ClN. It is characterized by the presence of an amino group and a cyclopentene ring. This compound is often used in various chemical processes and research applications due to its unique structural properties .

Scientific Research Applications

1-Amino-3-cyclopentene hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in studies related to enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Safety and Hazards

Safety data sheets recommend avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes when handling 1-Amino-3-cyclopentene hydrochloride . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for 1-Amino-3-cyclopentene hydrochloride are not available, the field of organic functionalization of semiconductor surfaces, which includes compounds like this, is becoming one of the most promising fields in material science and technology . This is motivated by the wide range of related technological applications, including biosensors, molecular electronics, displays, and others .

Mechanism of Action

Cyclopent-3-enamine hydrochloride, also known as 3-Cyclopenten-1-amine hydrochloride or 1-Amino-3-cyclopentene hydrochloride, is a chemical compound with the molecular formula C5H10ClN . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

Given its structure, it might be involved in reactions related to cyclopentane and amine chemistry

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of cyclopent-3-enamine hydrochloride. For instance, it is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C , suggesting that it might be sensitive to oxygen or higher temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-cyclopentene hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with an amine source under specific conditions. The reaction typically requires a chiral source and an N-acylhydroxylamine compound as a chiral inducer to build the chiral centers of the target product . The reaction conditions are generally mild, and the process is known for its high atom economy and low production costs .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using readily available raw materials. The process is designed to be cost-effective and efficient, with a focus on maintaining high optical purity and stable product quality .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-cyclopentene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopent-3-enamine hydrochloride
  • 1-Amino-2-cyclopentene hydrochloride
  • 4-Aminocyclopentene hydrochloride

Uniqueness

1-Amino-3-cyclopentene hydrochloride is unique due to its specific structural configuration, which includes an amino group attached to a cyclopentene ring. This configuration allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

cyclopent-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1-2,5H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUABBBRHNAYHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373353
Record name Cyclopent-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91469-55-5
Record name 3-Cyclopenten-1-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91469-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopent-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-3-cyclopentene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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